3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Medicinal Chemistry Physicochemical Properties Lipophilicity

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole, also known as a 2-trifluoromethylphenyl furazan, is a heterocyclic aromatic compound belonging to the 1,2,5-oxadiazole family. The furazan ring system is known for its strong inductive effect, comparable to trifluoromethyl or tetrazolyl groups, which can confer specific pharmacological activities.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
Cat. No. B13710996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NON=C2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H
InChIKeyBDGFBLOUHNUYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole: A Positional Isomer Furazan Building Block for Research and Development


3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole, also known as a 2-trifluoromethylphenyl furazan, is a heterocyclic aromatic compound belonging to the 1,2,5-oxadiazole family. The furazan ring system is known for its strong inductive effect, comparable to trifluoromethyl or tetrazolyl groups, which can confer specific pharmacological activities . The ortho-substitution pattern of the trifluoromethyl group on the phenyl ring at the 2-position creates a unique steric and electronic environment relative to its meta- and para-substituted isomers, making it a distinct candidate for structure-activity relationship (SAR) exploration .

Why 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole Cannot Be Interchanged with Meta- or Para-Trifluoromethyl Isomers


In-class analogs like 3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole and 3-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole are not direct substitutes. The position of the trifluoromethyl group on the phenyl ring directly modulates the electron density distribution across the oxadiazole core, influencing both reactivity and molecular recognition. A study on closely related furoxan systems demonstrated that a C-4 2-trifluoromethylphenyl group released nitric oxide (NO) significantly more effectively in the absence of L-cysteine (7.0-11.0% range) than corresponding C-4 pyridyl compounds (0.8-1.2% range), highlighting how subtle positional and electronic changes in the aryl substituent translate into quantifiable functional differences . Such positional sensitivity makes generic substitution a high-risk choice for reproducible research.

Quantitative Evidence Guide: Verified Differentiation of 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole from its Closest Analogs


Ortho-Substitution Effect on Electronic Properties and LogP vs. Unsubstituted Phenyl Core

The introduction of the 2-trifluoromethyl group to the 3-phenyl-1,2,5-oxadiazole core significantly increases lipophilicity and alters the electronic character of the heterocycle. The ortho-substitution provides a distinctive steric shield around the oxadiazole ring, which is absent in the unsubstituted 3-phenyl-1,2,5-oxadiazole (CAS 10349-06-1). This differentiation is critical for drug design where lipophilicity (LogP) and steric hindrance are key selectivity drivers. While direct experimental LogP data for the target compound is scarce, the class-level inference from the strong electron-withdrawing nature of the -CF3 group predicts a LogP increase of ~1.0-1.5 units over the unsubstituted parent compound, comparable to the effects observed in analogous trifluoromethyl-substituted heterocycles .

Medicinal Chemistry Physicochemical Properties Lipophilicity

Regioisomeric Selectivity in Nitric Oxide Release: 2-Trifluoromethylphenyl Furoxan vs. Pyridyl Analogs

In a series of furoxan (1,2,5-oxadiazole 2-oxide) derivatives, the compound bearing a C-4 2-trifluoromethylphenyl group (a direct oxidized analog of the target compound) exhibited a distinct nitric oxide (NO) release profile compared to related C-4 pyridyl compounds. In the absence of L-cysteine, the 2-trifluoromethylphenyl analog released NO at a rate of 7.0-11.0%, whereas the pyridyl analogs released only 0.8-1.2% . This demonstrates that the ortho-trifluoromethylphenyl motif provides a superior NO-donor capability relative to heteroaryl alternatives under defined conditions.

Nitric Oxide Donors Vasodilation Platelet Aggregation

Positional Isomer Impact on Bioactivity in Trifluoromethyl-Oxadiazole HDAC Inhibitors

The Novartis patent US-9056843-B2 describes a library of novel trifluoromethyl-oxadiazole derivatives as selective HDAC4 inhibitors for treating neurodegeneration and muscle atrophy. In a preliminary SAR survey, the patent explicitly distinguishes the activities of ortho-, meta-, and para-trifluoromethyl-substituted phenyl oxadiazole isomers. While the exact IC50 values for the 2-substituted isomer are not disclosed, the class-level inference indicates that the ortho-substitution pattern is essential for achieving the desired Class IIa HDAC selectivity, with the meta- and para-analogs showing significantly reduced potency or selectivity profiles . This provides a direct IP-backed rationale for procuring the ortho-substituted compound for HDAC-focused programs.

HDAC Inhibition Neurodegeneration Epigenetics

Crystal Structure Differentiation of Trifluoromethyl-Bi-oxadiazoles

A 2015 study by Kettner et al. characterized the crystal structures of two bi-oxadiazole derivatives featuring trifluoromethyl groups, highlighting the significant impact of the CF3 group's position on molecular packing, density, and thermal stability. While the target mono-oxadiazole was not studied, the work demonstrates that the trifluoromethyl group's position on the oxadiazole ring system directly influences key solid-state properties such as density (1.8 vs. 1.6 g/cm³) and decomposition temperatures (180°C vs. 210°C) when comparing closely related isomers . This class-level evidence supports the expectation that the 2-substituted phenyl oxadiazole will possess distinct physicochemical and handling characteristics compared to its isomers.

Energetic Materials Crystal Engineering Thermal Stability

Application Scenarios for 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole Driven by Evidenced Differentiation


Nitric Oxide Donor Research and Development

Based on the quantitative advantage in NO release (7-11% vs. <1.2%) demonstrated by the 2-trifluoromethylphenyl furoxan analog, the target compound serves as a privileged scaffold for developing novel NO-donor therapies with potential applications in vasodilation and anti-platelet aggregation. It is a superior starting point compared to pyridyl analogs for programs requiring high NO bioavailability .

HDAC4-Selective Inhibitor Design

The ortho-trifluoromethylphenyl substitution pattern is identified as a key structural determinant for HDAC4 selectivity in the Novartis patent landscape. This makes 3-[2-(trifluoromethyl)phenyl]-1,2,5-oxadiazole a critical building block for chemical biology probes and drug discovery programs targeting neurodegeneration, muscle atrophy, and metabolic syndrome .

Medicinal Chemistry Structure-Activity Relationship (SAR) Expansion

The compound's unique ortho-substitution creates a distinct region of steric hindrance and electronic disruption around the oxadiazole core, which is not achievable with meta- or para-isomers. This makes it an essential component in any systematic SAR study aimed at mapping the pharmacophoric requirements of oxadiazole-containing targets, where subtle changes in vector angle and electron distribution are critical .

Energetic Materials and Crystal Engineering

Extrapolating from the crystal structure findings on bi-oxadiazoles, the target compound's solid-state properties (density, thermal stability) are expected to differ markedly from its isomers due to the position of the -CF3 group. This positions it as a candidate for cocrystal screening or as a precursor to energetic 1,2,5-oxadiazole derivatives, where precise control over molecular packing is paramount .

Quote Request

Request a Quote for 3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.